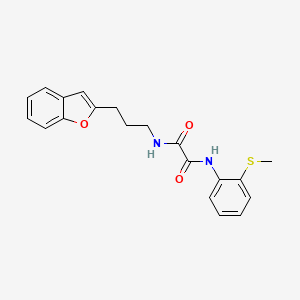

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-26-18-11-5-3-9-16(18)22-20(24)19(23)21-12-6-8-15-13-14-7-2-4-10-17(14)25-15/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWZQZZQIFPGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and ability to produce high-purity compounds with fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the oxalamide group may produce primary amines .

Scientific Research Applications

Anxiolytic and Antidepressant Properties

Recent studies have demonstrated that derivatives similar to N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide exhibit significant anxiolytic and antidepressant effects. For instance, a related compound, 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, was shown to increase the time spent in light compartments in anxiety models, indicating reduced anxiety levels in tested mice . This suggests that the benzofuran moiety may play a crucial role in modulating mood disorders.

Cancer Treatment

The compound's structural characteristics position it as a potential candidate for cancer therapy. Research indicates that benzofurane derivatives can modulate immune responses and may be effective against various cancer types, including melanoma and lung cancer. These compounds function by interacting with PGE2 receptors, which are implicated in tumor growth and immune evasion .

Synthesis and Chemical Properties

The synthesis of this compound typically involves:

- Reagents : The reaction often utilizes benzofuran derivatives and methylthio-substituted phenyl compounds.

- Conditions : Catalyst-free conditions have been reported to yield high purity and yield of the desired oxalamide product .

Comparative Analysis with Related Compounds

Preclinical Trials

In a preclinical trial involving a derivative compound, significant reductions in anxiety-like behaviors were observed at doses as low as 20 mg/kg in mice models. The study highlighted the compound's safety profile and its potential for further development as an anxiolytic agent .

Cancer Research

A study focusing on benzofurane derivatives demonstrated their effectiveness in reactivating immune responses against tumors. These findings suggest that this compound could be explored as part of combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound can inhibit bacterial enzymes, leading to its antibacterial effects .

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Substituent Analysis

The target compound’s structure is compared to related oxalamides in Table 1:

Key Observations :

Key Insights :

- The target compound’s synthesis would face challenges similar to compound 17, where yields are moderate (35%) due to steric hindrance from aromatic substituents .

- Adamantane-containing oxalamides (e.g., compound 10) show lower yields (23%) due to dimerization, suggesting that bulky groups complicate synthesis .

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, melting point, and stability:

Analysis :

- The target compound’s predicted melting point (~200–220°C) aligns with aromatic oxalamides but is lower than adamantane or CF₃-containing derivatives due to reduced rigidity .

- The SMe group likely reduces aqueous solubility compared to pyridine-containing S336 but enhances blood-brain barrier penetration .

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has attracted attention due to its unique structural features and potential biological activities. This compound incorporates a benzofuran moiety, known for its presence in various biologically active molecules, alongside an oxalamide group, which may enhance its chemical reactivity and biological efficacy. This article will delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is N'-[3-(1-benzofuran-2-yl)propyl]-N-methyloxamide, with the following molecular formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving 2-hydroxybenzyl alcohol derivatives or via palladium-catalyzed coupling reactions.

- Attachment of the Propyl Chain : The propyl chain is linked to the benzofuran moiety using Friedel-Crafts alkylation reactions with suitable alkylating agents.

- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride and methylamine under controlled conditions.

Antitumor Activity

Recent studies have identified that compounds containing benzofuran moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antibacterial and Antiviral Properties

Benzofuran derivatives have also been explored for their antibacterial and antiviral activities. Research indicates that these compounds can inhibit the growth of certain bacterial strains and exhibit antiviral effects against RNA viruses like yellow fever virus (YFV). The specific interactions at the molecular level are still being investigated, but preliminary data suggest a promising avenue for drug development .

The biological mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes crucial for cancer cell proliferation or viral replication.

- Induction of Oxidative Stress : The presence of reactive functional groups could lead to increased oxidative stress in target cells, contributing to cytotoxicity.

Case Studies

A notable case study examined the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations . Additionally, another study focused on the antiviral properties against YFV, demonstrating that certain benzofuran derivatives could effectively reduce viral load in infected cell cultures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide | Structure | Antitumor, antibacterial |

| N1-(3-(benzofuran-2-yl)propyl)-N2-ethyloxalamide | Similar structure | Moderate antitumor activity |

| N1-(3-(benzofuran-2-yl)propyl)-N2-butoxyoxalamide | Similar structure | Limited biological data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.